1-[Bromo(difluoro)methyl]-4-iodo-pyrazole
CAS No.:
Cat. No.: VC18155579
Molecular Formula: C4H2BrF2IN2
Molecular Weight: 322.88 g/mol
* For research use only. Not for human or veterinary use.
![1-[Bromo(difluoro)methyl]-4-iodo-pyrazole -](/images/structure/VC18155579.png)
Specification
Molecular Formula | C4H2BrF2IN2 |
---|---|
Molecular Weight | 322.88 g/mol |
IUPAC Name | 1-[bromo(difluoro)methyl]-4-iodopyrazole |
Standard InChI | InChI=1S/C4H2BrF2IN2/c5-4(6,7)10-2-3(8)1-9-10/h1-2H |
Standard InChI Key | HCVIDAOLTBWYQR-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NN1C(F)(F)Br)I |
Introduction
Chemical Structure and Physicochemical Properties
1-[Bromo(difluoro)methyl]-4-iodo-pyrazole (empirical formula: C₅H₃BrF₂IN₂) is a heterocyclic aromatic compound featuring a five-membered pyrazole ring with two adjacent nitrogen atoms. The bromo(difluoro)methyl group (–CF₂Br) at position 1 introduces substantial steric bulk and electronic effects, while the iodine substituent at position 4 enhances polarizability and susceptibility to nucleophilic substitution . Key physicochemical parameters include:
The presence of multiple electronegative substituents confers high dipole moments, making the compound amenable to crystallization and spectroscopic characterization. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the –CF₂Br group (¹⁹F NMR: ~-40 to -60 ppm) and the iodine atom (¹H NMR: deshielded aromatic proton). Mass spectrometry would show a molecular ion peak at m/z 355.91 with characteristic isotopic patterns for bromine and iodine .
Synthetic Methodologies
The synthesis of 1-[bromo(difluoro)methyl]-4-iodo-pyrazole remains unreported in the primary literature, but plausible routes can be inferred from analogous iodopyrazole syntheses and bromo-difluoromethylation strategies. A multistep approach involving sequential halogenation and functional group interconversion is most feasible:
Halogenation of Pyrazole Precursors
A starting material such as 1H-pyrazole can undergo regioselective iodination at position 4 using iodine and an oxidant (e.g., hydrogen peroxide) under controlled temperatures (50–100°C) . Subsequent bromo-difluoromethylation at position 1 may employ reagents like bromodifluoroacetic acid or CF₂Br radicals generated via photochemical or thermal decomposition.
Representative Reaction Pathway:
Optimization Challenges
Key challenges include avoiding over-halogenation and ensuring regioselectivity. The use of copper catalysts or directing groups may enhance selectivity for the 1-position during bromo-difluoromethylation. Reaction monitoring via high-performance liquid chromatography (HPLC) is critical, as demonstrated in iodopyrazole syntheses .
Reactivity and Functionalization
The compound’s reactivity is dominated by the electron-withdrawing effects of its substituents, which activate the pyrazole ring toward nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution
Applications in Medicinal Chemistry and Materials Science
Pharmaceutical Intermediates
Analogous iodopyrazoles are pivotal in synthesizing interleukin-1 receptor-associated kinase (IRAK) inhibitors for autoimmune diseases and cancer . The –CF₂Br group may enhance metabolic stability and target binding compared to non-fluorinated analogs.
Agrochemical Development
Pyrazole derivatives are widely used as herbicides and insecticides. The iodine and bromine atoms in this compound could serve as synthetic handles for further functionalization to optimize bioactivity .
Advanced Materials
The strong halogen-bonding capacity of iodine and bromine makes this compound a candidate for designing supramolecular assemblies or conductive polymers .
Hazard Category | GHS Classification |
---|---|
Skin Irritation | H315 (Causes skin irritation) |
Eye Damage | H319 (Causes serious eye irritation) |
Respiratory Toxicity | H335 (May cause respiratory irritation) |
Recommended precautions include using personal protective equipment (PPE), working in a fume hood, and avoiding light exposure during storage . Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste.
Recent Advances and Future Directions
Recent patents highlight innovations in pyrazole halogenation techniques, such as electrochemical iodination and flow chemistry setups, which could improve the scalability of 1-[bromo(difluoro)methyl]-4-iodo-pyrazole synthesis . Computational studies predicting its pharmacokinetic properties and halogen-bonding interactions are also emerging . Future research should prioritize:
-
Eco-Friendly Synthesis: Developing catalytic systems to minimize iodine and bromine waste.
-
Biological Screening: Evaluating its potential as a kinase inhibitor or antimicrobial agent.
-
Materials Characterization: Investigating its role in organic electronics or metal-organic frameworks (MOFs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume